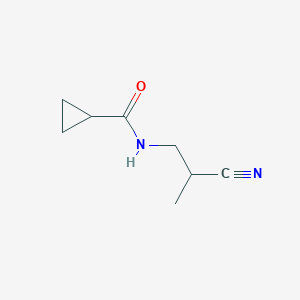
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, commonly known as CINPA1, is a small molecule inhibitor that selectively inhibits the activity of the motor protein kinesin-1. Kinesin-1 is a microtubule-based motor protein that plays a crucial role in intracellular transport of organelles, vesicles, and other cargoes. The inhibition of kinesin-1 by CINPA1 has potential applications in scientific research, drug discovery, and therapeutic interventions.
Mechanism of Action
CINPA1 selectively inhibits the ATPase activity of kinesin-1 by binding to a specific site on the motor domain of the protein. This results in the inhibition of kinesin-1-mediated transport along microtubules.
Biochemical and Physiological Effects
The inhibition of kinesin-1 by CINPA1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit axonal transport in neurons, and impair the trafficking of lysosomes and autophagosomes in cells.
Advantages and Limitations for Lab Experiments
CINPA1 has several advantages as a tool for scientific research. It is a highly selective inhibitor of kinesin-1, which allows for the specific inhibition of kinesin-1-mediated transport without affecting other cellular processes. CINPA1 is also a small molecule inhibitor, which makes it easy to administer to cells and animals. However, CINPA1 also has some limitations. It is a synthetic compound, which means that it may have off-target effects or toxicity. Additionally, the inhibition of kinesin-1 by CINPA1 may not fully recapitulate the effects of genetic knockdown or knockout of kinesin-1.
Future Directions
There are several future directions for the use of CINPA1 in scientific research. One potential application is in the development of new cancer therapies. The inhibition of kinesin-1 by CINPA1 has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent. Another potential application is in the study of neurodegenerative diseases. Kinesin-1 has been implicated in the transport of proteins and organelles along axons, and the inhibition of kinesin-1 by CINPA1 may provide insights into the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, CINPA1 may also be used in the development of new drugs that target kinesin-1 for therapeutic interventions.
Synthesis Methods
CINPA1 can be synthesized using a multi-step chemical synthesis process. The synthesis involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde and 4-nitrophenylacetonitrile to form a Schiff base, which is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with (E)-3-(4-nitrophenyl)-2-cyanoacrylamide in the presence of a base to yield CINPA1.
Scientific Research Applications
CINPA1 has been extensively used in scientific research to investigate the role of kinesin-1 in various cellular processes. It has been shown to inhibit the transport of organelles, vesicles, and other cargoes along microtubules in cells. CINPA1 has also been used to study the effects of kinesin-1 inhibition on cell division, neuronal development, and cancer cell migration.
properties
IUPAC Name |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O5/c1-26-16-9-11(8-15(19)17(16)27-2)7-12(10-20)18(23)21-13-3-5-14(6-4-13)22(24)25/h3-9H,1-2H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCQTUAIGWOGT-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)



![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)

![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)